

# (R)-3-methylpyrrolidine-3-carboxylic acid chemical properties

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## Compound of Interest

Compound Name: (R)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B3005843

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An In-depth Technical Guide to **(R)-3-methylpyrrolidine-3-carboxylic acid**: Properties, Synthesis, and Applications

## Introduction: A Chiral Scaffold of Growing Importance

**(R)-3-methylpyrrolidine-3-carboxylic acid** is a non-proteinogenic, chiral cyclic amino acid that has garnered significant interest within the medicinal chemistry and drug discovery landscape. As a constrained  $\beta$ -amino acid analogue, its rigid pyrrolidine ring, combined with a stereodefined quaternary center, offers a unique three-dimensional architecture. This structure is highly valued by researchers for its ability to impart conformational rigidity into peptide-based molecules or to serve as a versatile scaffold for the synthesis of complex, enantiomerically pure pharmaceuticals.[1][2] The pyrrolidine motif is a privileged scaffold, appearing in numerous natural products and synthetic drugs, and the introduction of a methyl group at the C3 position provides a valuable tool for probing and optimizing molecular interactions with biological targets.[3]

This guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthetic strategies, and key applications of **(R)-3-methylpyrrolidine-3-carboxylic acid**, tailored for scientists and professionals in drug development.

## Physicochemical and Structural Properties

The fundamental properties of **(R)-3-methylpyrrolidine-3-carboxylic acid** are summarized below. These identifiers and physical characteristics are critical for sourcing, handling, and characterizing the compound.

Property	Value	Source(s)
CAS Number	1410783-77-5	[4][5]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	[4][6]
Molecular Weight	129.16 g/mol	[4][5][6]
Appearance	White to off-white solid	[5][7]
Storage Conditions	Keep in a dark place, inert atmosphere, room temperature or 2-8°C	[4][5][7]
SMILES Code	<chem>O=C([C@@]1(C)CNCC1)O</chem>	[4]

Note: Detailed experimental data such as melting point, boiling point, and specific solubility profiles are not widely published and should be determined empirically upon acquisition.

## Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for **(R)-3-methylpyrrolidine-3-carboxylic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons on the pyrrolidine ring. Key expected signals include:
  - A singlet for the C3-methyl group.
  - Multiple multiplets for the methylene protons (C2, C4, C5) on the pyrrolidine ring.
  - A broad singlet corresponding to the N-H proton of the secondary amine.
  - A very broad singlet, typically far downfield (>10 ppm), for the carboxylic acid proton.[8]

- $^{13}\text{C}$  NMR: The carbon spectrum should display six distinct signals:
  - A signal for the quaternary C3 carbon.
  - A signal for the methyl carbon.
  - Three signals for the methylene carbons of the ring.
  - A downfield signal (typically 165-185  $\delta$ ) for the carboxyl carbon.[\[8\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[\[8\]](#)

- A very broad O-H stretching band from approximately 2500 to 3300  $\text{cm}^{-1}$ , characteristic of a hydrogen-bonded carboxylic acid.
- A strong C=O stretching absorption between 1710 and 1760  $\text{cm}^{-1}$ .
- An N-H stretching band around 3300-3500  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the expected  $[\text{M}+\text{H}]^+$  ion would be observed at  $m/z$  130.17.

## Chiral Analysis

As a chiral compound, verifying the enantiomeric purity is a critical quality control step.

- Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the presence of a single enantiomer. For the related compound (R)-pyrrolidine-3-carboxylic acid, a specific rotation of  $-16^\circ$  has been reported ( $c = 0.002 \text{ g/mL}$  in  $\text{H}_2\text{O}$ ), indicating that a negative value should be expected.
- Chiral HPLC/SFC: The most reliable method for determining enantiomeric excess (ee) is through chromatography on a chiral stationary phase. The compound would first need to be derivatized (e.g., esterification of the acid and protection of the amine) to improve its chromatographic behavior.

## Synthesis and Stereocontrol: An Overview

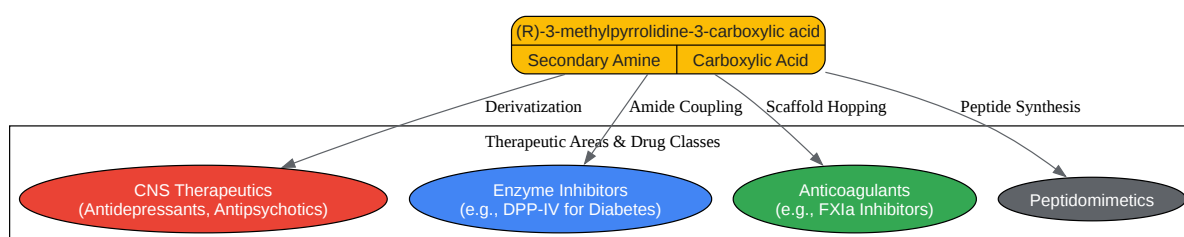
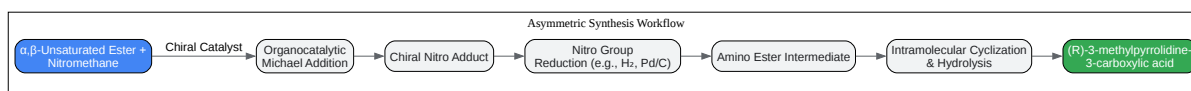
The synthesis of enantiomerically pure compounds like **(R)-3-methylpyrrolidine-3-carboxylic acid** relies on asymmetric synthesis methodologies. Organocatalysis, particularly asymmetric Michael additions, provides an efficient route.<sup>[9][10][11]</sup>

### Asymmetric Michael Addition Approach

A plausible and efficient strategy involves the organocatalytic conjugate addition of a nitromethane equivalent to a suitably substituted  $\alpha,\beta$ -unsaturated carbonyl compound, followed by reduction and cyclization. This approach establishes the crucial stereocenter early in the sequence with high enantioselectivity.

Experimental Protocol Outline:

- **Michael Addition:** An  $\alpha,\beta$ -unsaturated ester is reacted with nitromethane in the presence of a chiral organocatalyst (e.g., a derivative of proline or a chiral thiourea). The catalyst creates a chiral environment, directing the nucleophilic attack to form one enantiomer of the nitro-adduct preferentially.<sup>[10]</sup>
- **Nitro Group Reduction:** The nitro group of the adduct is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using  $H_2$  and a catalyst like Raney Nickel or Palladium on carbon).
- **Cyclization and Deprotection:** The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form a lactam. Subsequent hydrolysis of the lactam and ester groups under acidic or basic conditions yields the final target compound, **(R)-3-methylpyrrolidine-3-carboxylic acid**.



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